molecular formula C12H16O5S B1337916 (S)-Ethyl 2-(tosyloxy)propanoate CAS No. 57057-80-4

(S)-Ethyl 2-(tosyloxy)propanoate

Cat. No. B1337916
CAS RN: 57057-80-4
M. Wt: 272.32 g/mol
InChI Key: SNLMUZGICZJWKN-JTQLQIEISA-N
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Description

(S)-Ethyl 2-(tosyloxy)propanoate is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis. For instance, paper describes the synthesis of a new chiral alcohol with two chiral centers, which is used as a building block for ferroelectric liquid crystal materials. This indicates the potential of chiral compounds like (S)-Ethyl 2-(tosyloxy)propanoate in the field of material science, particularly in the synthesis of liquid crystal materials. Paper details the synthesis of a different compound, which is derived from l-DOPA and involves protection of functional groups, iodination, and confirmation of structure through various spectroscopic methods. This paper highlights the complexity and the detailed analytical techniques required for the synthesis and characterization of similar chiral esters.

Synthesis Analysis

The synthesis of chiral compounds such as (S)-Ethyl 2-(tosyloxy)propanoate typically involves multiple steps, including the use of chiral starting materials, protection of functional groups, and specific reaction conditions to maintain stereochemistry. Paper outlines the synthesis of a chiral alcohol from ethyl lactate, which could be analogous to the synthesis of (S)-Ethyl 2-(tosyloxy)propanoate from similar chiral precursors. The use of chiral building blocks is crucial for the preparation of materials with specific optical properties, such as ferroelectric liquid crystals.

Molecular Structure Analysis

The molecular structure of chiral compounds is of great importance as it determines their physical properties and potential applications. In paper , the molecular structure of the synthesized chiral alcohol is deemed useful for synthesizing ferroelectric liquid crystal materials, suggesting that the stereochemistry of such compounds plays a significant role in their function. Similarly, the molecular structure of (S)-Ethyl 2-(tosyloxy)propanoate would be expected to influence its reactivity and physical properties.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of (S)-Ethyl 2-(tosyloxy)propanoate, they do provide insight into the types of reactions that chiral esters can undergo. For example, paper describes the iodination of a protected amino acid derivative, which is a reaction that could potentially be applied to the tosyloxy group in (S)-Ethyl 2-(tosyloxy)propanoate for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-Ethyl 2-(tosyloxy)propanoate can be inferred from the properties of similar compounds discussed in the papers. Chiral esters often have specific optical properties, such as the ability to rotate plane-polarized light, which is a key feature for the application in liquid crystal materials as mentioned in paper . The exact properties would depend on the molecular structure and the presence of functional groups, which can be characterized using spectroscopic methods as described in paper .

Scientific Research Applications

Pressurized Liquid Extraction Using Ethyl Lactate

A study by Bermejo et al. (2015) focused on the use of ethyl lactate, a bio-renewable solvent, for the pressurized liquid extraction (PLE) of caffeine and catechins from green tea leaves. This research highlights the potential of ethyl lactate for extracting valuable compounds from vegetal materials, suggesting a broader application of similar ethyl esters in green chemistry and sustainable extraction processes (Bermejo et al., 2015).

Synthesis of Methyl Propanoate via Baeyer-Villiger Monooxygenases

Research by van Beek et al. (2014) explores the enzymatic production of methyl propanoate, a precursor for polymethyl methacrylates, using Baeyer-Villiger monooxygenases (BVMO). This study illustrates the utility of enzymatic methods for the synthesis of ester compounds, potentially including methodologies relevant to the synthesis or transformation of (S)-Ethyl 2-(tosyloxy)propanoate (van Beek et al., 2014).

Stereoselective Bioreduction for Drug Synthesis

A study by Ren et al. (2019) describes the stereoselective bioreduction of ethyl 3-oxo-3-(2-thienyl) propanoate to produce (S)-HEES, a key intermediate for the antidepressant drug duloxetine. This research underscores the importance of stereoselective transformations in pharmaceutical synthesis, which could be relevant to the stereochemical considerations in using or producing (S)-Ethyl 2-(tosyloxy)propanoate (Ren et al., 2019).

Polymorphic Studies of Pharmaceutical Compounds

Vogt et al. (2013) conducted a study on the polymorphism of a pharmaceutical compound, demonstrating the complexity of solid-state characterization in drug development. Such research could be analogous to studies involving (S)-Ethyl 2-(tosyloxy)propanoate, particularly if it is a precursor or intermediate in the synthesis of pharmaceutical agents (Vogt et al., 2013).

Synthesis and Complexation of Esters

Research by Maksimov et al. (2020) on the synthesis of ethyl 2,2-bis{[(benzoylcarbamothioyl)oxy]methyl}propanoate and its complexes with metal ions offers insight into the synthesis and application of complex ester compounds in coordination chemistry (Maksimov et al., 2020).

properties

IUPAC Name

ethyl (2S)-2-(4-methylphenyl)sulfonyloxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5S/c1-4-16-12(13)10(3)17-18(14,15)11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLMUZGICZJWKN-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)OS(=O)(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101211338
Record name Ethyl (2S)-2-[[(4-methylphenyl)sulfonyl]oxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101211338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Ethyl 2-(tosyloxy)propanoate

CAS RN

57057-80-4
Record name Ethyl (2S)-2-[[(4-methylphenyl)sulfonyl]oxy]propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57057-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (2S)-2-[[(4-methylphenyl)sulfonyl]oxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101211338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 2-[[(4-methylphenyl)sulfonyl]oxy]-, ethyl ester, (2S)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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